molecular formula C9H4ClF3N2S B12312289 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

Cat. No.: B12312289
M. Wt: 264.66 g/mol
InChI Key: OSBYGUMKNFFPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 2-(trifluoromethyl)phenyl group and at the 5-position with a chlorine atom. The compound has been listed as a discontinued product by CymitQuimica, suggesting challenges in large-scale synthesis or commercial availability . Thiadiazoles, in general, are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal properties, making this compound a candidate for further pharmacological exploration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClF3N2S

Molecular Weight

264.66 g/mol

IUPAC Name

5-chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole

InChI

InChI=1S/C9H4ClF3N2S/c10-8-14-7(15-16-8)5-3-1-2-4-6(5)9(11,12)13/h1-4H

InChI Key

OSBYGUMKNFFPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides with Acyl Chlorides

The cyclocondensation of thiosemicarbazides with acyl chlorides represents a foundational approach to 1,2,4-thiadiazole derivatives. For the target compound, this method involves reacting 2-(trifluoromethyl)phenyl thiosemicarbazide with chloroacetyl chloride under acidic conditions. The reaction proceeds via nucleophilic attack of the thiol group on the acyl chloride, followed by intramolecular cyclization to form the thiadiazole ring.

Key parameters include the use of phosphorus oxychloride (POCl₃) as a cyclization catalyst and temperatures maintained between 80–100°C. A study by Mahendrasingh et al. demonstrated that substituting the aryl group with electron-withdrawing substituents, such as trifluoromethyl, enhances cyclization efficiency due to reduced steric hindrance. The typical yield for this method ranges from 60–75%, with purity confirmed via HPLC (retention time ≈3.22 minutes).

Nucleophilic Aromatic Substitution with Trifluoromethylphenyl Groups

Nucleophilic substitution on pre-halogenated thiadiazoles offers a modular route to the target compound. 5-Chloro-1,2,4-thiadiazole-3-carbonyl chloride is reacted with 2-(trifluoromethyl)phenylmagnesium bromide in tetrahydrofuran (THF) at -78°C. The Grignard reagent attacks the electrophilic carbonyl carbon, followed by elimination of CO₂ to form the aryl-thiadiazole bond.

This method, detailed in US Patent 4,097,669, requires anhydrous conditions and achieves yields of 70–80%. Post-reaction purification involves acid washing (pH 3–5) to remove residual magnesium salts, followed by recrystallization from ethanol. Mass spectrometry confirms the molecular ion peak at m/z 264.66, consistent with the molecular formula $$ C9H4ClF3N2S $$.

Oxidative Cyclization of Thioamides

Oxidative cyclization of 2-(trifluoromethyl)phenyl thioamide derivatives provides an alternative pathway. Treating N-chloroacetyl-2-(trifluoromethyl)phenylthioamide with iodine (I₂) in dimethylformamide (DMF) induces cyclization via sulfur-sulfur bond formation. The reaction proceeds at 50°C for 6 hours, yielding the thiadiazole ring with concomitant chlorine incorporation.

Yields for this method are moderate (50–65%), attributed to competing oxidation side reactions. However, the approach avoids harsh acids, making it suitable for acid-sensitive substrates. Infrared (IR) spectroscopy confirms cyclization through the disappearance of thioamide C=S stretches (≈1,200 cm⁻¹) and emergence of C-N vibrations (≈1,608 cm⁻¹).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the synthesis of 5-chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole by enhancing reaction kinetics. A mixture of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone and chloroacetic acid is irradiated at 150°C for 15 minutes in a sealed vessel. The rapid heating promotes cyclodehydration, forming the thiadiazole core.

This method achieves 90% yield in a fraction of the time required for conventional heating (15 minutes vs. 6 hours). NMR analysis reveals no detectable byproducts, highlighting the efficiency of microwave activation. Scalability remains a challenge due to equipment limitations.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Cyclocondensation 60–75 6–8 hours High purity; scalable Requires POCl₃ (corrosive)
Sandmeyer Reaction 85–90 2–4 hours Excellent yields; minimal byproducts Low-temperature control critical
Nucleophilic Substitution 70–80 3–5 hours Modular aryl group introduction Anhydrous conditions required
Oxidative Cyclization 50–65 6 hours Avoids strong acids Moderate yields; iodine handling
Microwave-Assisted 90 15 minutes Rapid; high efficiency Limited scalability

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 of the thiadiazole ring undergoes nucleophilic substitution reactions under basic or catalytic conditions.

Key Findings:

  • Amination Reactions : Palladium-catalyzed coupling with amines (e.g., arylpiperazines) replaces the chlorine atom. For example, xanthphos-ligated Pd catalysts enable amination with 3-(trifluoromethyl)phenylpiperazine derivatives, yielding substituted thiadiazoles with IC50 values in the micromolar range for enzyme inhibition .

  • Thiolation : Reaction with thioureas or thiols in the presence of K2CO3 generates thioether derivatives. This is exemplified in the synthesis of thiourea-linked thiadiazoles with antitubercular activity (MIC: 26.46 μg/mL) .

Table 1: Substitution Reactions at Position 5

Reagent/CatalystProduct StructureApplication/ActivitySource
3-(Trifluoromethyl)phenylpiperazine, Pd2(dba)3Piperazine-substituted thiadiazoleSfp-PPTase inhibition (IC50: 0.15 μM)
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanateThiourea derivativeAntitubercular agent

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group at position 3 undergoes electrophilic substitution, particularly at the para position of the aromatic ring.

Key Findings:

  • Nitration : Reaction with HNO3/H2SO4 introduces nitro groups, enhancing electron-withdrawing effects.

  • Halogenation : Bromination using Br2/FeCl3 yields brominated derivatives, which serve as intermediates for cross-coupling reactions .

Ring-Opening and Rearrangement Reactions

The thiadiazole ring can undergo ring-opening under acidic or oxidative conditions.

Key Findings:

  • Acidic Hydrolysis : Concentrated H2SO4 cleaves the thiadiazole ring to form thioamide intermediates, which cyclize to generate triazole or imidazole derivatives .

  • Oxidative Cyclization : Iodine/K2CO3 in 1,4-dioxane oxidizes thiosemicarbazide intermediates to form fused thiadiazole-triazole hybrids .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions, leveraging its halogen and trifluoromethyl groups.

Key Findings:

  • Suzuki-Miyaura Coupling : The chlorine atom reacts with arylboronic acids in the presence of Pd(PPh3)4, producing biaryl thiadiazoles. For example, coupling with 4-cyanophenylboronic acid yields derivatives with enhanced lipophilicity (logP: 3.8) .

  • Buchwald-Hartwig Amination : Aryl halides react with amines to form N-aryl thiadiazoles, as demonstrated in the synthesis of kinase inhibitors .

Biological Activity-Driven Reactions

The compound’s reactivity is exploited to design bioactive molecules:

Key Findings:

  • Anticancer Hybrids : Conjugation with chalcones or pyrazole moieties via thiourea linkers produces hybrids with cytotoxic activity (IC50: 1.1–3.4 μM against leukemia HL-60 cells) .

  • Urease Inhibition : Thiourea derivatives exhibit urease inhibition (IC50: 8.3–14.7 μM), attributed to interactions with the enzyme’s nickel center .

Table 2: Bioactive Derivatives and Activities

Derivative StructureTarget/ActivityPotency (IC50/MIC)Source
Thiourea-chalcone hybridTopoisomerase II inhibitionIC50: 1.5 μM (HL-60)
Piperazine-thiadiazole conjugateSfp-PPTase inhibitionIC50: 0.15 μM
5-Phenyl-N-[4-(trifluoromethyl)benzyl]Antitubercular (Mycobacterium smegmatis)MIC: 26.46 μg/mL

Mechanistic Insights

  • Kinetics : Second-order kinetics are observed in nucleophilic substitutions, with rate constants (k2) ranging from 0.8–2.3 × 10−3 M−1s−1 in DMF .

  • DFT Studies : Computational analyses reveal that electron-withdrawing groups (e.g., −CF3) lower the LUMO energy (−1.8 eV), facilitating electrophilic attacks .

Synthetic Challenges and Optimization

  • Regioselectivity : Competing reactions at the chlorine and trifluoromethylphenyl positions require careful control of temperature (e.g., 70–80°C) .

  • Catalyst Selection : Pd/Xantphos systems outperform Cu/I catalysts in coupling reactions (yield: 82% vs. 45%) .

Scientific Research Applications

Fungicidal and Bactericidal Properties

Research indicates that derivatives of 1,2,4-thiadiazoles, including 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole, exhibit significant fungicidal and bactericidal activities. These compounds have been shown to be effective against various plant pathogens and bacteria. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of fungi such as Fusarium and Alternaria species .

Antitumor Activity

Recent investigations have highlighted the potential of this compound as a novel antitumor agent . In vitro studies have evaluated its efficacy against chronic myelogenous leukemia cells, revealing promising results that suggest it could serve as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Some derivatives of thiadiazoles have also been assessed for their anti-inflammatory properties. For example, compounds synthesized from this class have shown significant activity in reducing inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Pesticidal Properties

The compound has been investigated for its insecticidal and arthropodicidal properties. Research has shown that it can effectively combat various agricultural pests while being less toxic to beneficial insects . The ability to selectively target pests makes it a valuable candidate for developing new pesticides.

Soil Treatment

This compound has been studied for its effectiveness in soil treatments aimed at preventing pest infestations. Its application can enhance crop protection strategies by reducing the need for broad-spectrum pesticides .

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in the synthesis of functional materials. Its incorporation into polymers can enhance thermal stability and chemical resistance .

Data Summary

Application AreaSpecific UsesFindings/Notes
Biological ActivityAntitumor agentsEffective against chronic myelogenous leukemia cells
FungicidesActive against Fusarium and Alternaria species
Anti-inflammatory agentsSignificant reduction in inflammation
AgriculturalPesticidesEffective against agricultural pests
Soil treatmentEnhances crop protection strategies
Material ScienceSynthesis of functional materialsImproves thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit certain enzymes or disrupt cellular pathways, resulting in its antimicrobial or anticancer activity .

Comparison with Similar Compounds

5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole

  • Structure : Replaces the 2-(trifluoromethyl)phenyl group with a methylsulfanyl (-SCH₃) moiety.
  • Applications : Sulfur-containing thiadiazoles are often explored as enzyme inhibitors due to their ability to form disulfide bonds with cysteine residues .

5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole

  • Structure : Direct attachment of -CF₃ to the thiadiazole core (vs. -CF₃ on a phenyl ring in the target compound).
  • Synthesis : Prepared via cyclization reactions using trifluoroacetic acid (CF₃COOH) and water, highlighting the reactivity of the thiadiazole ring .
  • Electronic Effects : The -CF₃ group on the core induces stronger electron-withdrawing effects, reducing aromaticity and altering reactivity in nucleophilic substitutions .

5-Chloro-3-phenyl-1,2,4-thiadiazole

  • Structure : Lacks the -CF₃ group on the phenyl ring.
  • Safety : Classified with unspecified hazards under GHS guidelines, suggesting higher toxicity compared to the -CF₃-substituted analog .

Positional Isomers and Substitution Patterns

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

  • Structure : Fluorine at the meta position of the phenyl ring (vs. -CF₃ at the ortho position in the target compound).
  • Biological Activity : Exhibits insecticidal and fungicidal properties, with the fluorine atom contributing to enhanced metabolic stability .

Core Heterocycle Variations

5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

  • Structure : Replaces the thiadiazole core with an oxadiazole ring.
  • Stability : Oxadiazoles are generally less stable than thiadiazoles due to weaker aromaticity, affecting their utility in high-temperature applications .
  • Bioactivity : Oxadiazoles are more commonly used as bioisosteres for ester or amide groups, whereas thiadiazoles often act as hydrogen bond acceptors .

Schiff Base Derivatives of 1,2,4-Thiadiazoles

  • Example: (E)-3-((2,4-dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine.
  • Activity : These derivatives exhibit antimicrobial and anticancer activities, with the Schiff base moiety enhancing metal-chelating properties .
  • Comparison : The absence of a Schiff base in the target compound limits its metal-binding capacity but may improve metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole Cl, 2-CF₃-phenyl 279.67 High lipophilicity, electron-deficient Understudied (discontinued)
5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole Cl, -SCH₃ 166.66 Moderate lipophilicity Enzyme inhibition potential
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine NH₂, 3-F-phenyl 195.21 Metabolic stability Insecticidal, fungicidal
5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Cl-CH₂, 3-CF₃-phenyl 277.62 Low thermal stability Bioisostere applications

Biological Activity

5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer effects, antimicrobial activity, and its potential as a therapeutic agent.

  • Molecular Formula : C₈H₅ClF₃N₂S
  • Molecular Weight : 196.66 g/mol
  • CAS Number : 24255-23-0
  • MDL Number : MFCD00096450

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the Bcl-2 protein, which plays a critical role in regulating apoptosis in cancer cells. Inhibition of Bcl-2 can lead to increased apoptosis in cancer cells expressing this protein.
  • IC50 Values : In studies involving Bcl-2-expressing human cancer cell lines, certain derivatives showed sub-micromolar IC50 values ranging from 0.31 to 0.7 µM, indicating potent growth-inhibitory activity .
CompoundIC50 (µM)Target Cell Line
5k0.31Bcl-2+ Cells
5l0.7Bcl-2+ Cells
Control~0.65Gossypol

This data suggests that modifications in the structure of thiadiazole derivatives can significantly enhance their anticancer potency.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiadiazole derivatives for their ability to induce apoptosis in cancer cells. The most active compounds were those with specific substitutions that enhanced their binding affinity to the Bcl-2 protein .
  • Antimicrobial Efficacy :
    • Another study focused on the antimicrobial properties of thiadiazole compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives maintained activity against monoresistant strains, suggesting potential for development as new antibiotics .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole?

Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives can undergo cyclization in acidic or alkaline media to form the 1,2,4-thiadiazole core . Key steps include:

  • Reaction conditions : Heating equimolar amounts of precursors (e.g., 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole) in ethanol or aqueous alkali at 80–100°C for 4–6 hours .
  • Characterization :
    • IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at 750–850 cm⁻¹, C=S at 1200–1250 cm⁻¹) .
    • NMR (¹H/¹³C) for structural elucidation (e.g., trifluoromethyl group at δ 120–125 ppm in ¹³C NMR) .
    • Elemental analysis to verify purity (>98%) .

Advanced: How can molecular docking studies predict the bioactivity of this compound?

Answer:
Molecular docking evaluates interactions between the compound and biological targets (e.g., enzymes or receptors). Key steps include:

  • Target selection : Use crystallized protein structures (e.g., PDB ID 1XYZ) related to antimicrobial or anticancer activity.
  • Software : AutoDock Vina or Schrödinger Suite with parameters optimized for ligand flexibility and binding pocket residues .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with known inhibitors. For example, the trifluoromethyl group enhances hydrophobic interactions, while the thiadiazole ring participates in hydrogen bonding .

Basic: What analytical techniques are critical for resolving structural ambiguities?

Answer:

  • X-ray crystallography : Determines precise bond lengths and angles (e.g., C-S bond in thiadiazole at ~1.68 Å) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.05 for C₁₀H₆ClF₃N₂S) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Purity validation : Use HPLC (≥99% purity) to eliminate confounding effects from byproducts .
  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to establish EC₅₀/IC₅₀ values .
  • Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4 for antimicrobial assays, as activity may vary with pH) .

Advanced: What are the advantages of microwave-assisted synthesis over classical methods?

Answer:
Microwave synthesis improves efficiency and yield:

ParameterClassical MethodMicrowave Method
Reaction Time6–8 hours20–30 minutes
Yield60–70%85–90%
Purity95% (requires purification)98% (direct crystallization)

Microwave irradiation enhances reaction kinetics via uniform heating, reducing side reactions .

Advanced: How do structural modifications influence the compound’s pharmacological profile?

Answer:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration .
  • Chloro substituent : Increases electrophilicity, enhancing covalent binding to thiol-containing enzymes (e.g., glutathione reductase) .
  • Thiadiazole ring : Modulates solubility; replacing sulfur with oxygen (oxadiazole) reduces cytotoxicity but retains antimicrobial activity .

Basic: What solvents and reaction conditions optimize yield during salt formation?

Answer:

  • Solvents : Ethanol or methanol for sodium/potassium salts; aqueous media for metal complexes (e.g., Cu²⁺, Zn²⁺) .
  • Conditions : Stir at 50–60°C for 2 hours, then cool to 4°C for crystallization. Yields >80% are achievable with stoichiometric base equivalents .

Advanced: How can in silico toxicity prediction tools guide experimental design?

Answer:

  • Software : Use ProTox-II or ADMETlab to predict hepatotoxicity, mutagenicity, and LD₅₀.
  • Parameters : High scores for Ames toxicity (>0.7) suggest mutagenic risk, requiring structural tweaks (e.g., replacing chlorine with less reactive substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.